molecular formula C16H12Cl2N5NaO3S B13766266 Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt CAS No. 69762-08-9

Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt

Cat. No.: B13766266
CAS No.: 69762-08-9
M. Wt: 448.3 g/mol
InChI Key: OBXIFFBDSGAAGZ-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt is an azo dye characterized by a benzenesulfonic acid backbone substituted with chlorine atoms at positions 2 and 5, an azo-linked pyrazole ring bearing a 5-amino group, and a phenyl group. The monosodium salt enhances water solubility, making it suitable for dyeing applications in textiles or inks. Its structure combines electron-withdrawing (chloro, sulfonate) and electron-donating (amino) groups, influencing its spectral properties and stability .

Properties

CAS No.

69762-08-9

Molecular Formula

C16H12Cl2N5NaO3S

Molecular Weight

448.3 g/mol

IUPAC Name

sodium;4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C16H13Cl2N5O3S.Na/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26;/h2-8H,19H2,1H3,(H,24,25,26);/q;+1/p-1

InChI Key

OBXIFFBDSGAAGZ-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N)C3=CC=CC=C3.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt typically involves the diazotization of 5-amino-3-methyl-1-phenyl-1H-pyrazole followed by coupling with 2,5-dichlorobenzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.

    Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products

    Oxidation: Oxidative cleavage products and quinones.

    Reduction: Corresponding amines and hydrazines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo linkage can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and interaction with various substrates. The molecular targets often include proteins and nucleic acids, where the compound can bind and induce changes in structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azo-Pyrazole Derivatives

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Substituents on Pyrazole Azo-Linked Group Counterion Key Applications
Target Compound C₁₆H₁₂Cl₂N₅O₄S·Na 5-amino, 3-methyl, 1-phenyl Benzenesulfonic acid (2,5-dichloro) Monosodium Textile dyeing
Acid Yellow 17 (C.I. Acid Yellow 17) C₁₆H₁₀Cl₂N₄O₇S₂·2Na 5-hydroxy, 3-methyl, 1-(4-sulfophenyl) Benzenesulfonic acid (2,5-dichloro) Disodium Dye for wool, silk
Benzenesulfonic acid, calcium salt variant C₁₆H₁₃Cl₂N₅O₆S₂·Ca 5-amino, 3-methyl, 1-(3-sulfophenyl) Benzenesulfonic acid (2,4,5-dichloro) Calcium Niche industrial dyes
Pigment Yellow 191:1 C₂₃H₂₀ClN₅O₈S₂·2NH₄ 3-methyl, 1-(3-sulfophenyl) Benzenesulfonic acid (4-chloro, 5-methyl) Diammonium Pigment for plastics, coatings

Key Observations :

  • Amino vs. Hydroxy Groups: The target compound’s 5-amino group (electron-donating) may improve lightfastness compared to Acid Yellow 17’s 5-hydroxy group, which can form hydrogen bonds but is prone to oxidation .
  • Phenyl vs. Sulfophenyl : The phenyl group in the target compound reduces water solubility compared to sulfophenyl-containing analogs (e.g., Acid Yellow 17), but enhances compatibility with hydrophobic substrates .
  • Counterion Effects: Monosodium (target) and disodium (Acid Yellow 17) salts offer high solubility, whereas calcium salts () and diammonium salts (Pigment Yellow 191:1) are tailored for specific pH stability or pigmentary uses .

Chlorination Patterns and Electronic Effects

Table 2: Chlorine Substitution and Properties
Compound Chlorine Positions Impact on Properties
Target Compound 2,5-dichloro Ortho/para-directing effects stabilize the azo bond; enhances bathochromic shift (yellow-red hues)
Compound 4,5-dichloro Meta-directing effects may reduce conjugation, leading to hypsochromic shifts (greener yellows)
Compound None (substituted with methyl/sulfonyl) Increased electron density from methyl groups shifts absorbance to shorter wavelengths (brighter yellows)

Key Observations :

  • Chlorine at 2,5-positions (target) optimizes resonance stabilization of the azo group, improving dye intensity and thermal stability compared to 4,5-dichloro analogs .
  • Methyl/sulfonyl groups () introduce steric hindrance but improve adhesion in polymeric matrices, favoring pigment applications .

Application-Specific Comparisons

  • Dyes vs. Pigments: The target compound’s monosodium salt and phenyl group make it a water-soluble dye, whereas Pigment Yellow 191:1 (diammonium salt) is insoluble, serving as a high-performance pigment .
  • Environmental Impact : Perfluorinated analogs () exhibit environmental persistence, whereas the target compound’s simpler structure may degrade more readily .

Research Findings and Stability Data

  • Thermal Stability : The target compound decomposes at 280°C, outperforming Acid Yellow 17 (250°C) due to reduced sulfonate groups .
  • Solubility: Monosodium salt (target) has a solubility of 120 g/L in water at 25°C, higher than calcium salts (<50 g/L) but lower than disodium salts (200 g/L) .
  • Lightfastness: The 5-amino group in the target compound achieves a lightfastness rating of 6–7 (ISO 105-B02), superior to hydroxy-substituted analogs (rating 4–5) .

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